molecular formula C15H17NO3 B1273913 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid CAS No. 612047-63-9

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid

Cat. No.: B1273913
CAS No.: 612047-63-9
M. Wt: 259.3 g/mol
InChI Key: RAUZHNFVXCYZRQ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is an organic compound with a complex structure It features an amino group, an ethoxy group attached to a naphthalene ring, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Ethoxylation: The naphthalene ring is ethoxylated using ethyl iodide in the presence of a base like potassium carbonate.

    Alkylation: The ethoxy-naphthalene derivative is then alkylated with a suitable alkylating agent to introduce the propionic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the ethoxy group can enhance lipophilicity, allowing the compound to penetrate cell membranes. The propionic acid moiety can interact with enzymes, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid
  • 3-Amino-3-(4-ethoxy-benzyl)-propionic acid
  • 3-Amino-3-(4-ethoxy-phenyl)-propionic acid

Uniqueness

3-Amino-3-(4-ethoxy-naphthalen-1-yl)-propionic acid is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different aromatic systems or substituents.

Properties

IUPAC Name

3-amino-3-(4-ethoxynaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-19-14-8-7-11(13(16)9-15(17)18)10-5-3-4-6-12(10)14/h3-8,13H,2,9,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUZHNFVXCYZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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